1,1-Dioxothiazinane-3-carboxylic acid
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Overview
Description
1,1-Dioxothiazinane-3-carboxylic acid is a chemical compound that belongs to the thiazinane family. . This compound features a six-membered ring containing both nitrogen and sulfur atoms, making it a heterocyclic compound with significant interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxothiazinane-3-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of thiazinane derivatives. The oxidation process typically employs strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. Additionally, the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxothiazinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiazinane derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,1-Dioxothiazinane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-HIV activity and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dioxothiazinane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antiviral or analgesic activities .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.
Cephradine: A well-known antibiotic belonging to the cephalosporin class.
Uniqueness
1,1-Dioxothiazinane-3-carboxylic acid stands out due to its unique combination of nitrogen and sulfur atoms in a six-membered ring structure. This configuration imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,1-dioxothiazinane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-2-1-3-11(9,10)6-4/h4,6H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDUVCKMNVHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NS(=O)(=O)C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3854-37-3 |
Source
|
Record name | 1,1-dioxo-1,2-thiazinane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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